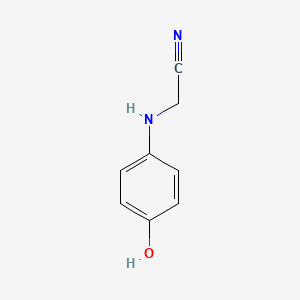

(4-Hydroxyanilino)acetonitrile

説明

(4-Hydroxyanilino)acetonitrile is an organic compound featuring an acetonitrile group (-CH₂CN) bonded to the amino group of 4-hydroxyaniline (para-aminophenol). For example, 5-fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl]-1H-indole-2-carboxylate (IC₅₀ = 8.36 μM against HL-60 leukemia cells) demonstrates the pharmacological relevance of the 4-hydroxyanilino moiety in medicinal chemistry . The hydroxyl group on the aromatic ring enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity. This compound likely serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in anticancer research.

特性

CAS番号 |

28363-27-1 |

|---|---|

分子式 |

C8H8N2O |

分子量 |

148.16 g/mol |

IUPAC名 |

2-(4-hydroxyanilino)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,6H2 |

InChIキー |

HEWSYZICBOZJRP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NCC#N)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (4-ヒドロキシアニリノ)アセトニトリルの合成は、通常、アニリンとヒドロキシアセトニトリルとの縮合反応を含みます。 反応は、通常1.5から7の範囲のpH条件下で、塩基触媒を使用して行われます 。アニリンとヒドロキシアセトニトリルのモル比は約1:1から1.3:1に維持されます。 反応は、70°Cから110°Cの温度で行われます .

工業生産方法: 工業的には、(4-ヒドロキシアニリノ)アセトニトリルの生産は、多くの場合、連続マイクロ通路反応によって達成されます。 この方法は、製品の高純度(98%超)と収率(99.9%超)を保証します 。プロセスは効率的で安全な設計となっており、高温条件下での重合や爆発のリスクを最小限に抑えています。

化学反応の分析

反応の種類: (4-ヒドロキシアニリノ)アセトニトリルは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシ基は酸化されてキノンを形成することができます。

還元: ニトリル基は還元されて第一級アミンを形成することができます。

置換: 芳香族環は求電子置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤が使用されます。

置換: ハロゲン(Cl2、Br2)やニトロ化剤(HNO3)などの求電子試薬が一般的に使用されます。

主な生成物:

酸化: キノンおよび関連化合物。

還元: 第一級アミン。

置換: 芳香族環のハロゲン化またはニトロ化誘導体。

4. 科学研究への応用

(4-ヒドロキシアニリノ)アセトニトリルは、科学研究において幅広い用途があります。

科学的研究の応用

(4-Hydroxyanilino)acetonitrile has a wide range of applications in scientific research:

作用機序

(4-ヒドロキシアニリノ)アセトニトリルの作用機序は、さまざまな分子標的との相互作用に関係しています。

分子標的: この化合物は、酵素や受容体と相互作用し、生化学経路に影響を与える可能性があります。

類似の化合物:

ヒドロキシベンゼン: ハイドロキノンやカテコールなどの化合物は、芳香族環にヒドロキシ基を持っています。

アニリン誘導体: p-フェニレンジアミンやp-アミノフェノールなどの化合物は、類似の構造的特徴を持っています。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (4-Hydroxyanilino)acetonitrile with structurally related acetonitrile derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Reactivity and Functional Group Influence

- Hydroxyl Group (Target Compound): The para-hydroxyl group increases acidity (pKa ~10 for phenolic OH) and solubility in polar solvents like water or methanol.

- Chlorine/Bromine Substituents: Electron-withdrawing halogens (-Cl, -Br) reduce electron density on the aromatic ring, directing electrophilic substitution to meta positions.

- Heterocyclic Derivatives : Compounds like 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile exhibit enhanced bioactivity due to fused indole-thiazole systems, which improve binding to cellular targets .

Stability and Degradation Pathways

- Hydrolysis: Acetonitrile derivatives hydrolyze in acidic/basic conditions to form amides or carboxylic acids. The 4-hydroxyanilino group may accelerate hydrolysis due to intramolecular catalysis .

- Thermal Stability: Halogenated analogs (e.g., 2-[(4-Chlorophenyl)amino]acetonitrile) exhibit higher thermal stability than hydroxylated versions, as halogens resist oxidative degradation .

Key Research Findings

- Cytotoxicity: The 4-hydroxyanilino-thiazole hybrid demonstrates micromolar activity against leukemia cells, outperforming unsubstituted analogs .

- Solvent Effects : Reactions in acetonitrile vs. aqueous media show altered selectivity and efficiency, suggesting solvent choice critically impacts the synthesis of acetonitrile derivatives .

- Synthetic Flexibility : Halogenated derivatives are more amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxylated versions require protection/deprotection strategies .

生物活性

(4-Hydroxyanilino)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cellular systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(4-Hydroxyanilino)acetonitrile, also known as 4-hydroxy-N-(cyanomethyl)aniline, possesses a chemical structure that includes an aniline moiety substituted with a hydroxyl group and a nitrile group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of (4-Hydroxyanilino)acetonitrile can be categorized into several key areas:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that (4-Hydroxyanilino)acetonitrile may induce cytotoxic effects in cancer cell lines, leading to decreased cell viability through apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of (4-Hydroxyanilino)acetonitrile on various cancer cell lines. For instance, a study conducted on different carcinoma cell lines showed a marked decrease in cell viability when treated with this compound, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis |

| A375 | 30 | Cell cycle arrest |

| MIA PaCa-2 | 20 | Reactive oxygen species (ROS) generation |

Antioxidant Activity

The antioxidant capacity of (4-Hydroxyanilino)acetonitrile was evaluated using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 25 | 62 |

| 50 | 78 |

The mechanisms underlying the biological activity of (4-Hydroxyanilino)acetonitrile are still under investigation. However, several hypotheses have emerged based on existing literature:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.

- Oxidative Stress Modulation : By scavenging free radicals, (4-Hydroxyanilino)acetonitrile could reduce oxidative stress and protect cells from damage.

- Enzyme Interaction : The nitrile group may facilitate interactions with enzymes involved in drug metabolism, altering their activity and potentially leading to enhanced therapeutic effects or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。